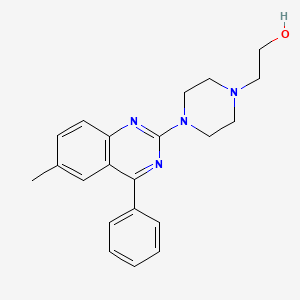

2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol

Description

2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Properties

IUPAC Name |

2-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-16-7-8-19-18(15-16)20(17-5-3-2-4-6-17)23-21(22-19)25-11-9-24(10-12-25)13-14-26/h2-8,15,26H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYOJODICFHKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the ethanol group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is often emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential , particularly in treating various diseases. Its structural characteristics allow it to interact with multiple biological targets.

Therapeutic Areas of Interest :

- Anticancer Activity : Quinazoline derivatives have shown cytotoxic effects against various cancer cell lines. Research indicates that modifications in the quinazoline structure can enhance anticancer efficacy .

- Neurological Disorders : Compounds similar to this one are being investigated for their potential in treating conditions like Alzheimer's disease and other cognitive impairments .

Biological Research

In biological studies, this compound serves as a valuable probe for understanding biochemical pathways and interactions between small molecules and macromolecules.

Biological Activities :

-

Antimicrobial Properties : Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Anti-inflammatory Effects : Research has indicated that quinazoline derivatives can significantly reduce inflammation in animal models, suggesting their potential as anti-inflammatory agents .

Material Science

The compound's unique chemical structure allows it to be incorporated into advanced materials, enhancing their properties for industrial applications.

Potential Uses in Industry :

- Coatings and Adhesives : The incorporation of this compound into polymers may improve their mechanical strength and thermal stability.

- Electronic Devices : Its electrical properties may be harnessed in the development of new electronic materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various quinazoline derivatives, including 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol , against several cancer cell lines. Results indicated that modifications to the quinazoline structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against multiple bacterial strains using a serial dilution method. The results confirmed its effectiveness against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and ethanol group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Cetirizine: A compound with a similar piperazine ring structure, used as an antihistamine.

Quetiapine: Another piperazine-containing compound, used as an antipsychotic medication.

Quinoxaline Derivatives: These compounds share a similar quinazoline core and have diverse biological activities.

Uniqueness

2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol is unique due to its specific combination of a quinazoline core, piperazine ring, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol is a derivative of quinazoline and piperazine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.4 g/mol. Its structural features include a piperazine moiety linked to a quinazoline derivative, which is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cell lines.

- Cardiovascular Effects : Similar compounds have shown inotropic and vasodilatory effects, indicating potential applications in cardiovascular diseases.

- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, impacting neurotransmitter systems.

The biological activity of 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways related to cancer progression.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways.

- Cell Cycle Arrest : Evidence suggests the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 (liver cancer) | 15 | |

| Anticancer | MDA-MB-231 (breast cancer) | 39 | |

| Cardiovascular | Isolated rat hearts | 0.5 | |

| Neuropharmacological | Rat brain slices | 20 |

Case Study: Anticancer Effects

In a study assessing the anticancer properties of similar quinazoline derivatives, it was found that compounds with structural similarities to 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Cardiovascular Studies

A comparative analysis using isolated rat hearts demonstrated that compounds with similar structures produced significant inotropic effects, enhancing cardiac contractility. The observed effects were attributed to direct action on cardiac muscle cells, suggesting potential therapeutic applications for heart failure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.